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molecular formula C10H8N2OS B3054635 3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile CAS No. 61394-58-9

3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile

Cat. No. B3054635
M. Wt: 204.25 g/mol
InChI Key: FJUDHSLBVBUTSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07105563B2

Procedure details

Following the procedure described in PCT Published Patent Application, WO 99/10325, a solution of 4-cyanoaniline (10 g, 84 mmol) in dry dichloromethane (200 mL) under nitrogen was cooled to −78° C. To this stirred solution was added a solution of t-butylhypochlorite (10.9 mL, 84 mmol) in dry dichloromethane (20 mL). The resulting solution was stirred for 10 minutes. A solution of ethyl methylthioacetate (10.9 mL, 84 mmol) in dichloromethane (20 mL) was added dropwise. After 1 hour, triethylamine (12 mL, 86 mmol) was added dropwise to the solution and the resulting reaction mixture was allowed to warm to ambient temperature over 1 hour. The reaction mixture was washed with water, brine, dried (Na2SO4) and concentrated to afford an orange oil. This oil was dissolved in ether (200 mL) and treated with 2N HCl (15 mL). The reaction mixture was stirred vigorously at room temperature for 18 hours. The resulting solid was collected by filtration, washed with ether, and dried in vacuo to afford 5-cyano-3-methylthioindolin-2-one as a solid (11 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10.9 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
10.9 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
12 mL
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:9]=[CH:8][C:6]([NH2:7])=[CH:5][CH:4]=1)#[N:2].[C:10]([O:14]Cl)(C)(C)[CH3:11].CC[C:18](OCC)=[S:19].C(N(CC)CC)C.Cl>ClCCl.CCOCC>[C:1]([C:3]1[CH:4]=[C:5]2[C:6](=[CH:8][CH:9]=1)[NH:7][C:10](=[O:14])[CH:11]2[S:19][CH3:18])#[N:2]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(#N)C1=CC=C(N)C=C1
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
10.9 mL
Type
reactant
Smiles
C(C)(C)(C)OCl
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
10.9 mL
Type
reactant
Smiles
CCC(=S)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
12 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
15 mL
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
WASH
Type
WASH
Details
The reaction mixture was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford an orange oil
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred vigorously at room temperature for 18 hours
Duration
18 h
FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(#N)C=1C=C2C(C(NC2=CC1)=O)SC
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: CALCULATEDPERCENTYIELD 64.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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